molecular formula C13H15N3O3S B2738743 1-[4-(4-nitrobenzenecarbothioyl)piperazin-1-yl]ethan-1-one CAS No. 433322-46-4

1-[4-(4-nitrobenzenecarbothioyl)piperazin-1-yl]ethan-1-one

Cat. No.: B2738743
CAS No.: 433322-46-4
M. Wt: 293.34
InChI Key: JYZOVCDCAWPUTB-UHFFFAOYSA-N
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Description

This compound features a piperazine core substituted with a 4-nitrobenzenecarbothioyl group (a benzene ring with a nitro group at the para position and a thioester linkage) and an acetyl group (ethanone). The nitro group confers strong electron-withdrawing properties, while the thioester may enhance metabolic stability compared to ester analogs. Piperazine derivatives are widely explored in medicinal chemistry due to their versatility in modulating pharmacokinetic and pharmacodynamic profiles.

Properties

IUPAC Name

1-[4-(4-nitrobenzenecarbothioyl)piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O3S/c1-10(17)14-6-8-15(9-7-14)13(20)11-2-4-12(5-3-11)16(18)19/h2-5H,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYZOVCDCAWPUTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCN(CC1)C(=S)C2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(4-nitrobenzenecarbothioyl)piperazin-1-yl]ethan-1-one typically involves the reaction of 1-acetylpiperazine with 4-nitrobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate more robust purification techniques to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-[4-(4-nitrobenzenecarbothioyl)piperazin-1-yl]ethan-1-one undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Reduction: The carbonothioyl group can be reduced to a thiol group using reducing agents like lithium aluminum hydride.

    Substitution: The acetyl group can be substituted with other acyl groups through nucleophilic acyl substitution reactions.

Common Reagents and Conditions:

    Oxidation: Hydrogen gas, palladium catalyst.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Acyl chlorides, bases like triethylamine.

Major Products Formed:

    Reduction of the nitro group: 1-Acetyl-4-[(4-aminophenyl)carbonothioyl]piperazine.

    Reduction of the carbonothioyl group: 1-Acetyl-4-[(4-mercaptophenyl)carbonothioyl]piperazine.

Scientific Research Applications

1-[4-(4-nitrobenzenecarbothioyl)piperazin-1-yl]ethan-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[4-(4-nitrobenzenecarbothioyl)piperazin-1-yl]ethan-1-one involves its interaction with specific molecular targets. The nitrophenyl group can interact with enzymes and proteins, potentially inhibiting their activity. The carbonothioyl group may also play a role in binding to metal ions, affecting various biochemical pathways. Further research is needed to fully elucidate the molecular targets and pathways involved .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent Variations on the Piperazine Ring

Aromatic Substituents
  • 4-Fluorobenzyl/4-Fluorophenyl Derivatives: Example: 1-[4-(4-Fluorobenzyl)piperazin-1-yl]-2-(4-aminophenyl)ethan-1-one (). Biological Relevance: Fluorinated analogs are common in CNS-targeting drugs due to enhanced blood-brain barrier penetration.
  • 4-Hydroxyphenyl Derivatives :

    • Example: 1-[4-(4-Hydroxyphenyl)piperazin-1-yl]ethan-1-one ().
    • The hydroxyl group increases polarity, improving aqueous solubility but reducing metabolic stability.
    • Applications: Often used in serotonin receptor modulators.
  • Chlorothiophenyl Derivatives :

    • Example: 1-{4-[(5-Chlorothiophen-2-yl)methyl]piperazin-1-yl}ethan-1-one ().
    • Chlorine and thiophene enhance lipophilicity, favoring membrane permeability.
    • Structural Impact: Thiophene may engage in π-π stacking with biological targets.
Heterocyclic Additions
  • Thiazole/Triazole-Containing Derivatives :

    • Example: 2-(2-(4-(4-Fluorophenyl)piperazin-1-yl)benzylidene)hydrazineyl)-4-phenylthiazole ().
    • Thiazole rings contribute to acetylcholinesterase (AChE) inhibition, as demonstrated in .
    • Comparison: The target compound lacks a heterocyclic moiety, which may limit its enzyme-binding affinity compared to thiazole derivatives.
  • Imidazole/Dioxolane Derivatives :

    • Example: A cortisol synthesis inhibitor with imidazole and dioxolane groups ().
    • The complex structure enables multi-target interactions, unlike the simpler nitrobenzenecarbothioyl derivative.
Functional Group Modifications
  • Hydroxypropyl Substituents :

    • Example: (R)-1-(4-(2-Hydroxypropyl)piperazin-1-yl)ethan-1-one ().
    • Hydroxyl groups improve solubility but may increase susceptibility to oxidation.
  • Aminomethylphenyl Derivatives: Example: 1-{4-[4-(Aminomethyl)phenyl]piperazin-1-yl}ethan-1-one (). The amino group allows for further functionalization (e.g., conjugation with targeting moieties).

Physicochemical Properties

Compound (Example) Molecular Weight Key Functional Groups Solubility Trends
Target Compound ~307 g/mol* Nitro, thioester Moderate (lipophilic)
4-Hydroxyphenyl Derivative 220.27 g/mol Hydroxyl, acetyl High (polar)
Chlorothiophenyl Derivative 265.31 g/mol Chlorine, thiophene Low (lipophilic)
Fluorobenzyl Derivative ~328 g/mol Fluorine, acetyl Moderate

*Estimated based on C₁₂H₁₃N₃O₃S.

Key Research Findings

  • Electron-Withdrawing Groups: Nitro-substituted derivatives exhibit higher metabolic stability but lower solubility compared to hydroxyl or amino analogs.
  • Heterocyclic Moieties : Thiazole and triazole integrations significantly enhance enzyme inhibitory activity, a feature absent in the target compound.
  • Synthetic Efficiency : Microwave-assisted methods reduce reaction times from hours to minutes for piperazine derivatives.

Biological Activity

1-[4-(4-nitrobenzenecarbothioyl)piperazin-1-yl]ethan-1-one is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy in various biological systems.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C12H14N4O2S
  • Molecular Weight : 270.34 g/mol
  • SMILES Notation : CC(=O)N1CCN(CC1)C(=S)C2=CC=C(C=C2)N+[O-]

This compound features a piperazine ring, a nitro group, and a carbothioyl moiety, which contribute to its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including:

  • Receptor Binding : It has been shown to bind to serotonin and dopamine receptors, which are crucial in regulating mood and behavior.
  • Enzyme Inhibition : The compound may inhibit certain enzymes involved in neurotransmitter metabolism, potentially enhancing neurotransmitter availability.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Escherichia coli32 µg/mL
Staphylococcus aureus16 µg/mL
Pseudomonas aeruginosa64 µg/mL

These findings suggest that the compound could be a candidate for developing new antimicrobial agents.

Neuroprotective Effects

In neuropharmacological studies, the compound has shown protective effects against neurotoxicity induced by glutamate in neuronal cell lines. For instance:

  • Cell Line : PC12 cells (a model for neuronal differentiation)
  • Outcome : The compound significantly reduced cell death and oxidative stress markers at concentrations ranging from 10 to 50 µM.

This neuroprotective effect is hypothesized to be mediated through antioxidant mechanisms and modulation of neurotransmitter systems.

Study 1: Antidepressant-like Effects

In a rodent model, administration of the compound resulted in significant antidepressant-like effects as measured by the forced swim test. The study reported:

  • Dosage : 10 mg/kg
  • Results : A reduction in immobility time by 40% compared to control groups, indicating potential as an antidepressant.

Study 2: Anticancer Potential

A preliminary study investigated the anticancer properties of this compound against human cancer cell lines. Results indicated:

Cancer Cell LineIC50 (µM)
HeLa (cervical cancer)25
MCF7 (breast cancer)30

These results suggest that the compound may inhibit cancer cell proliferation through apoptosis induction.

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